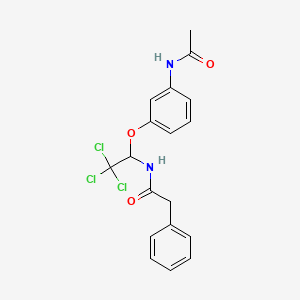![molecular formula C18H21BrNO4P B11709655 4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-YL)methyl]aniline](/img/structure/B11709655.png)
4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-YL)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]aniline is a complex organic compound with the molecular formula C18H21BrNO4P. This compound is notable for its unique structure, which includes a bromine atom, an ethoxyphenyl group, and a dioxaphosphinan ring. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]aniline typically involves multiple steps. One common method starts with the preparation of 2-bromo-1-(4-ethoxyphenyl)ethanone, which undergoes hydrolysis, esterification, cyclization, and bromination to yield the target compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxygenated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-ethylaniline: A simpler compound with similar bromine and aniline groups.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another compound with a dioxaborolan ring, used in similar applications.
4-Bromo-2-hydroxybenzaldehyde: A compound with a bromine atom and a hydroxybenzaldehyde group, used in organic synthesis.
Uniqueness
4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]aniline is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it valuable in various research and industrial applications, distinguishing it from simpler or less functionalized analogs.
Propiedades
Fórmula molecular |
C18H21BrNO4P |
|---|---|
Peso molecular |
426.2 g/mol |
Nombre IUPAC |
4-bromo-N-[(4-ethoxyphenyl)-(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)methyl]aniline |
InChI |
InChI=1S/C18H21BrNO4P/c1-2-22-17-10-4-14(5-11-17)18(25(21)23-12-3-13-24-25)20-16-8-6-15(19)7-9-16/h4-11,18,20H,2-3,12-13H2,1H3 |
Clave InChI |
DJRSCRXIDSMWCB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(NC2=CC=C(C=C2)Br)P3(=O)OCCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11709584.png)


![1-(Cyclohexylamino)-4-[(4-phenoxyphenyl)amino]anthracene-9,10-dione](/img/structure/B11709600.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11709605.png)

![3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11709619.png)
![3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709624.png)
![1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B11709625.png)
![(1E)-1-[1-(Adamantan-1-YL)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11709626.png)
![Ethyl 2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11709630.png)

